1,2-Cyclohexylenedinitrilotetraacetic acid

Description

Properties

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYPQBAHLOOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt) | |

| Record name | Cyclohexanediamine tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862002 | |

| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Acros Organics MSDS] | |

| Record name | Cyclohexanediamine tetraacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

482-54-2, 123333-90-4 | |

| Record name | 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanediamine tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Complexon IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Complexon IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,2-ylenediaminetetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Cyclohexylenedinitrilotetraacetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)

Introduction

This compound, commonly abbreviated as CDTA, is a powerful aminopolycarboxylic acid and a formidable chelating agent. Structurally, it can be viewed as an analogue of the well-known ethylenediaminetetraacetic acid (EDTA), but with its ethylenediamine bridge replaced by a more rigid cyclohexane-1,2-diamine backbone.[1] This structural modification pre-organizes the ligand's donor atoms for metal ion coordination, leading to the formation of exceptionally stable metal complexes.[1] This guide provides a comprehensive exploration of the core chemical properties of CDTA, offering field-proven insights for researchers, scientists, and drug development professionals who leverage its unique characteristics in analytical chemistry, formulation science, and beyond.

CDTA is also known by several synonyms, including 1,2-Diaminocyclohexanetetraacetic acid and CyDTA.[2][3] Its primary utility stems from its capacity to form stable, water-soluble, one-to-one complexes with a vast array of di- and trivalent metal ions, effectively sequestering them and controlling their chemical reactivity.[4][] This property is invaluable in applications ranging from complexometric titrations to the stabilization of pharmaceutical formulations.[4]

Physicochemical and Structural Properties

The efficacy of CDTA is rooted in its fundamental physical and chemical characteristics. It typically appears as a white to off-white crystalline powder.[3][4] While it is poorly soluble in water and most common organic solvents, its alkali metal salts exhibit high solubility.[6][7]

Core Properties

The essential physicochemical data for CDTA are summarized below. These values are critical for experimental design, from preparing standard solutions to predicting reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂O₈ | [2][8] |

| Molecular Weight | 346.33 g/mol | [2][8] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 213-216 °C | [3][9] |

| Boiling Point | ~670.8 °C (Predicted) | [9] |

| Density | ~1.48 g/cm³ (Predicted) | [][10] |

| Water Solubility | 425.4 g/L at 25°C | [3] |

| pKa | 1.78 ± 0.10 (Predicted) | [3][8] |

| Storage | Sealed in dry, Room Temperature | [8] |

Structural and Stereochemical Considerations

The CDTA molecule possesses a cyclohexane ring, which imparts significant conformational rigidity. The two aminodiacetate groups are typically in a trans configuration relative to each other on the cyclohexane ring. This trans isomer is the most commonly used form due to its superior chelating ability.[2][11] The rigidity of the cyclohexane backbone holds the nitrogen and carboxylate donor groups in an optimal spatial arrangement for coordinating with a metal ion, a phenomenon known as the "pre-organization" effect.

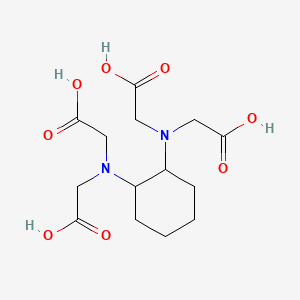

Caption: Structure of trans-1,2-Cyclohexylenedinitrilotetraacetic acid.

Synthesis and Purification

Synthesis Pathway

A common laboratory and industrial synthesis of CDTA involves the carboxymethylation of trans-1,2-diaminocyclohexane. The process can be summarized as follows:

-

Neutralization: Chloroacetic acid is dissolved in deionized water and neutralized under cooling with a base, such as tetramethylammonium hydroxide.[12]

-

Alkylation: trans-1,2-diaminocyclohexane is added to the solution of the chloroacetate salt. The mixture is heated (e.g., to 100°C) to drive the nucleophilic substitution reaction, where the nitrogen atoms of the diamine displace the chloride from the chloroacetate, forming the tetra-substituted product.[12]

-

Acidification & Precipitation: After the reaction, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate groups, causing the free acid form of CDTA, which has low water solubility, to precipitate out of the solution.[12]

Experimental Protocol: Purification of CDTA

For high-purity applications, such as preparing analytical standards, crude CDTA must be purified. The following protocol is a field-proven method based on its pH-dependent solubility.[3][9]

Objective: To remove unreacted starting materials and side products.

Materials:

-

Crude CDTA solid

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Deionized water

-

pH meter or pH indicator paper

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Suspend the crude CDTA in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

Salt Formation: Slowly add the NaOH solution dropwise while stirring. The CDTA will dissolve as it is converted to its highly soluble disodium salt. Continue adding base until all the solid has dissolved and the solution is clear.

-

Re-precipitation: While stirring vigorously, slowly add the HCl solution dropwise. As the pH drops, the free acid form of CDTA will begin to precipitate.

-

Complete Precipitation: Continue adding HCl until the pH of the slurry is approximately 2. This ensures maximum precipitation of the purified CDTA.[12]

-

Isolation: Filter the white precipitate using a Büchner funnel and wash the filter cake several times with cold deionized water to remove residual HCl and any soluble impurities.

-

Drying: Dry the purified CDTA in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Trustworthiness Check: The success of this purification relies on the significant solubility difference between the sodium salt of CDTA and its free acid form. The final product's purity can be verified by melting point determination, which should be sharp and within the literature range (213-216 °C).[3][9]

Coordination Chemistry and Chelation

CDTA's primary function is as a hexadentate ligand. The two nitrogen atoms and the four carboxylate groups act as Lewis basic sites, donating electron pairs to coordinate with a single metal ion. This forms an exceptionally stable, cage-like structure around the metal, effectively isolating it from the surrounding solution.

The general equilibrium for complex formation is: Mⁿ⁺ + CDTA⁴⁻ ⇌ [M(CDTA)]ⁿ⁻⁴

The strength of this interaction is quantified by the stability constant (or formation constant, Kf), which is the equilibrium constant for the formation of the complex.[13] CDTA typically forms more stable complexes than EDTA with many metal ions, a direct consequence of the conformational rigidity imparted by the cyclohexane ring.[1] This enhanced stability is crucial in applications requiring the sequestration of strongly-bound metal ions.

Caption: Chelation of a metal ion (Mⁿ⁺) by the hexadentate CDTA ligand.

Applications in Research and Drug Development

Analytical Chemistry: Complexometric Titration

CDTA is a premier titrant for determining the concentration of metal ions in a sample. Its high stability constants with metals like Ca²⁺, Mg²⁺, Ni²⁺, and Cu²⁺ lead to sharp, clear endpoints.

Workflow: Determination of Metal Ion Concentration using CDTA Titration

Caption: Workflow for a typical complexometric titration with CDTA.

Drug Development and Formulation

In the pharmaceutical industry, trace metal ions can act as catalysts for the oxidative degradation of active pharmaceutical ingredients (APIs), compromising drug stability and shelf-life.

-

Stabilizing Agent: CDTA is used as an excipient in formulations to chelate these stray metal ions. By sequestering ions like Fe³⁺ or Cu²⁺, it prevents them from participating in degradation pathways, thus enhancing the stability of the final drug product.[4]

-

Heavy Metal Mitigation: Due to its strong affinity for heavy metals, CDTA has been investigated for its ability to remove toxic metals like manganese from biological systems.[1][14]

-

Contrast Agents: The gadolinium complex of CDTA, [Gd(cdta)]⁻, has been explored for use as a contrast agent in magnetic resonance imaging (MRI), highlighting its utility in biomedical applications.[7][15]

Safety and Handling

CDTA is generally considered stable but should be handled with appropriate care in a laboratory setting.

-

Hazards: It can cause skin and eye irritation. Inhalation of dust should be avoided.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[3][9]

-

Handling: Use in a well-ventilated area and wear standard personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

References

-

1,2-Cyclohexylenediaminetetraacetic acid. ChemBK. (2024-04-09). [Link]

-

Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications.* IUPAC. [Link]

-

RIDE SAFE. RIDE SMART. CDTA. [Link]

-

Standards. CDTA. [Link]

-

(1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent. CD Formulation. [Link]

-

The Role of CDTA in Modern Chemical Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

CAPITAL DISTRICT TRANSPORTATION AUTHORITY Public Transportation Agency Safety Plan (PTASP). CDTA. [Link]

-

Reviewing CDTA bus expectations with students. Albany City School District. (2021-10-29). [Link]

-

Stability constants of complexes. Wikipedia. [Link]

-

Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. ResearchGate. (2025-02-22). [Link]

-

CDTA 482-54-2 wiki. LookChem. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 13291-61-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 6. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent - CD Formulation [formulationbio.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 13291-61-7 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Trans-1,2-cyclohexylenedinitrilo-tetraacetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 12. CDTA synthesis - chemicalbook [chemicalbook.com]

- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

Topic: 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) Structure Elucidation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA), a potent aminopolycarboxylic acid chelating agent, is a cornerstone in various scientific and industrial applications, from environmental remediation to medical therapies.[1][2] Its efficacy is intrinsically linked to its three-dimensional structure, which dictates its ability to form stable, coordinate complexes with metal ions.[3] Unlike simpler linear chelators like EDTA, CDTA's cyclohexane backbone introduces significant stereochemical complexity, primarily in the form of cis and trans diastereomers. The trans isomer is particularly noted for forming more stable metal complexes due to its pre-organized structure.[4] This guide provides a comprehensive, methodology-focused framework for the complete structure elucidation of CDTA, designed for researchers and drug development professionals. We will dissect the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and demonstrate how a multi-faceted analytical approach provides an unambiguous structural assignment.

The Stereochemical Challenge: Beyond the Molecular Formula

The molecular formula of CDTA, C₁₄H₂₂N₂O₈, belies its structural intricacy.[][6] The core of this complexity lies in the 1,2-disubstituted cyclohexane ring. The two dinitrilotetraacetic acid moieties can be on the same side of the ring (cis) or on opposite sides (trans).[7][8] These are diastereomers with distinct physical and chemical properties.[9][10][11] Furthermore, the trans isomer is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)), while the cis isomer is a meso compound. The superior chelation strength of the trans isomer makes it the form of primary interest, and its unambiguous identification is paramount.[4][12]

Caption: Chemical structure of trans-1,2-CDTA.

The Elucidation Workflow: A Multi-Technique Strategy

A robust structure elucidation process is not a linear path but an integrated system of cross-validating techniques. Each method provides a unique piece of the structural puzzle, and their combined data build a high-confidence, definitive assignment. The workflow ensures that the final structure is validated by orthogonal methods, fulfilling the principle of a self-validating system.

Caption: Integrated workflow for CDTA structure elucidation.

Foundational Analysis: Purity Assessment

Before embarking on complex structural analysis, verifying the purity of the analyte is a critical first step. The presence of synthetic precursors, isomers, or other impurities can confound spectroscopic data.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For CDTA, a reversed-phase method can effectively separate the main component from potential impurities. The use of a universal detector like a Charged Aerosol Detector (CAD) is advantageous as it provides a more uniform response for non-chromophoric compounds compared to UV detection.[13][14]

Experimental Protocol:

-

System: HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: CAD or UV (210 nm).

-

Sample Preparation: Dissolve CDTA in the initial mobile phase composition or a dilute basic solution (e.g., 0.1M NaOH) followed by neutralization.

-

Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area.

Differential Scanning Calorimetry (DSC)

Causality: DSC determines purity by measuring the melting point depression and broadening caused by impurities.[15] This thermodynamic method provides an excellent orthogonal confirmation of purity for crystalline solids like CDTA.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of CDTA into an aluminum DSC pan and hermetically seal.

-

Instrument Setup: Place the sample and a reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range (approx. 213-216 °C).[16]

-

Data Analysis: Use the instrument's software to analyze the melting endotherm based on the van't Hoff equation to calculate the mole percent purity.

Core Spectroscopic & Crystallographic Techniques

With purity confirmed, the focus shifts to elucidating the molecular structure.

Mass Spectrometry (MS)

Causality: MS provides the most accurate measurement of the molecular weight and, with high-resolution instruments, the elemental formula. This is the first direct confirmation of the molecule's atomic composition.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of CDTA (approx. 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

-

Ionization Mode: Use negative ion mode to deprotonate the carboxylic acids, forming [M-H]⁻ or [M-2H]²⁻ ions.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 100-1000.

-

Data Interpretation: The primary goal is to identify the molecular ion peak. For CDTA (MW = 346.33 g/mol ), expect to see a prominent ion at m/z 345.12 ([C₁₄H₂₁N₂O₈]⁻). High-resolution MS can confirm this exact mass, ruling out other elemental compositions.

| Parameter | Expected Value for CDTA | Rationale |

| Molecular Formula | C₁₄H₂₂N₂O₈ | The fundamental composition. |

| Monoisotopic Mass | 346.1376 g/mol | Basis for high-resolution MS. |

| [M-H]⁻ Ion (HRMS) | m/z 345.1298 | Confirms elemental formula. |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the functional groups present in a molecule.[17] For CDTA, it provides definitive evidence of the carboxylic acid moieties, which are central to its chelating function.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid CDTA powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H Stretch |

| C-H (Cyclohexane) | 2950 - 2850 | C-H Stretch |

| Carboxylic Acid C=O | ~1730 - 1700 | C=O Stretch |

| C-N | ~1200 - 1000 | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules in solution.[18][19] Both ¹H and ¹³C NMR are essential. For CDTA, NMR can distinguish between cis and trans isomers and confirm the complete carbon-hydrogen framework.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of CDTA in a deuterated solvent. Due to its poor solubility in many organic solvents, D₂O with NaOD (to form the soluble carboxylate salt) is a common choice.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key information is derived from chemical shifts, integration (proton counting), and splitting patterns (J-coupling).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign proton and carbon signals.

Expected Data Interpretation for trans-CDTA:

-

¹H NMR: Due to the symmetry of the trans isomer, the spectrum is simpler than might be expected. One would anticipate complex multiplets for the cyclohexane ring protons and a distinct signal (often an AB quartet) for the non-equivalent methylene protons of the carboxymethyl groups (-CH₂COOH). The methine protons (-CH-N) on the cyclohexane ring are also key diagnostic signals.

-

¹³C NMR: The symmetry of the trans isomer results in 7 unique carbon signals (3 for the cyclohexane ring, 1 for the methine carbons, 1 for the methylene carbons, and 1 for the carbonyl carbons). The cis isomer, having a different symmetry plane, would produce a different number of signals.

Single Crystal X-ray Crystallography

Causality: While NMR provides the solution-state structure, X-ray crystallography yields the unambiguous, three-dimensional arrangement of atoms in the solid state.[20][21] It is the gold standard for determining absolute configuration and resolving any lingering stereochemical questions.

Experimental Protocol:

-

Crystal Growth: This is often the most challenging step. Grow single crystals of CDTA suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., water).

-

Data Collection: Mount a selected crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[20][22]

-

Structure Solution & Refinement: The diffraction data are processed to generate an electron density map of the crystal's unit cell.[21] From this map, the positions of all non-hydrogen atoms can be determined. The structural model is then refined to best fit the experimental data.

-

Data Interpretation: The final output is a complete 3D model of the molecule, including precise bond lengths, bond angles, and the absolute stereochemistry (trans vs. cis).

Integrated Analysis: Building the Final Picture

No single technique tells the whole story. The power of this workflow comes from integrating the data:

-

MS confirms the molecular formula is C₁₄H₂₂N₂O₈.

-

IR confirms the presence of carboxylic acid functional groups.

-

NMR establishes the C-H framework, confirms the connectivity, and provides strong evidence for the trans stereochemistry based on the observed symmetry and signal patterns.

-

X-ray Crystallography provides the definitive, solid-state proof of the trans configuration and the precise spatial arrangement of the atoms, validating the NMR interpretation.

This integrated approach ensures that the elucidated structure is not just a hypothesis but a rigorously confirmed fact, which is essential for understanding its function, such as the chelation of metal ions.

Caption: CDTA acts as a hexadentate ligand to form a stable complex.

Conclusion

The structure elucidation of this compound is a prime example of the necessity of a modern, multi-technique analytical strategy. By systematically assessing purity and then applying a suite of orthogonal techniques—MS for mass, IR for functional groups, NMR for connectivity and stereochemistry, and X-ray crystallography for definitive 3D structure—researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous approach is fundamental for drug development and quality control, ensuring that the molecule's structure, and therefore its function as a high-affinity chelator, is precisely known and reproducible.

References

-

CDTA is a powerful chelating agent. (2024-06-13). (Source: Hebei Think-Do Chemicals, URL: [Link])

-

CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions. (2024-08-16). (Source: Noah Technologies Corporation, URL: [Link])

-

The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])

-

Synthesis and study of this compound. (Source: ResearchGate, URL: [Link])

-

X-ray diffraction image of a CrDTA crystal. (Source: ResearchGate, URL: [Link])

-

Overview of Isomerism and Stereoisomers. (Source: Chad's Prep, URL: [Link])

-

Chemical structure of trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA). (Source: ResearchGate, URL: [Link])

-

10 X-Ray Diffraction (XRD) setup of CDTA. (Source: ResearchGate, URL: [Link])

-

(1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent. (Source: CD Formulation, URL: [Link])

-

X-ray crystallography. (Source: Wikipedia, URL: [Link])

-

x Ray crystallography. (Source: PubMed Central - NIH, URL: [Link])

-

X-RAY CRYSTALLOGRAPHY MADE EASY. (Source: The Lindau Nobel Laureate Meetings, URL: [Link])

-

Evaluation of charged aerosol detector for purity assessment of protein. (Source: PubMed, URL: [Link])

-

Compound purity assessment and impurity testing with Corona CAD. (Source: Wiley Analytical Science, URL: [Link])

-

Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (Source: IJRAR.org, URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (Source: University of Calgary, URL: [Link])

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (Source: Universal Class, URL: [Link])

-

Purity Determination and DSC Tzero Technology. (Source: TA Instruments, URL: [Link])

-

RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. (Source: IUPAC, URL: [Link])

-

UNIT –I & II: Stereochemistry Isomerism & Geometrical Isomerism. (Source: ResearchGate, URL: [Link])

-

Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (Source: Master Organic Chemistry, URL: [Link])

-

NMR-spectroscopic analysis of mixtures: from structure to function. (Source: PubMed Central - NIH, URL: [Link])

-

Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. (Source: Khan Academy, URL: [Link])

-

Spectroscopic Data and Multivariate Analysis. (Source: DiVA portal, URL: [Link])

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (Source: ResearchGate, URL: [Link])

Sources

- 1. CDTA is a powerful chelating agent. [thinkdochemicals.com]

- 2. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Overview of Isomerism- Chad's Prep® [chadsprep.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of charged aerosol detector for purity assessment of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. tainstruments.com [tainstruments.com]

- 16. This compound | 13291-61-7 [chemicalbook.com]

- 17. lehigh.edu [lehigh.edu]

- 18. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idc-online.com [idc-online.com]

1,2-Cyclohexylenedinitrilotetraacetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound (CDTA), a prominent chelating agent with significant applications in research, medicine, and industry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the synthesis process.

Introduction: The Significance of CDTA

This compound, also known as CDTA or DCTA, is a powerful aminopolycarboxylic acid chelating agent. Structurally similar to the well-known Ethylenediaminetetraacetic acid (EDTA), CDTA forms highly stable complexes with a wide range of metal ions.[1][2][3] Its rigid cyclohexane backbone imparts specific stereochemical constraints, leading to different complexation kinetics and thermodynamic stabilities compared to the more flexible EDTA. This unique characteristic makes CDTA an invaluable tool in various applications, including:

-

Analytical Chemistry: Used in complexometric titrations and as a masking agent for metal ions.

-

Medical Applications: Explored for use in chelation therapy to treat heavy metal poisoning and as a contrast agent in magnetic resonance imaging (MRI) after complexation with paramagnetic ions.

-

Industrial Processes: Employed to prevent or remove scale formation containing calcium and other cations.[1]

-

Phytoextraction: Utilized as a chelating agent to enhance the uptake of heavy metals like nickel from contaminated soil.[4]

This guide will focus on the most common and reliable synthetic route to CDTA, providing a robust protocol that can be adapted for various laboratory scales.

The Core Synthetic Strategy: Carboxymethylation of 1,2-Diaminocyclohexane

The most prevalent and efficient synthesis of CDTA involves the carboxymethylation of 1,2-diaminocyclohexane. This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine attack the electrophilic carbon of a carboxymethylating agent, typically chloroacetic acid or its salt. The overall reaction is depicted below:

Caption: Step-by-step workflow for the synthesis of CDTA.

Procedure:

-

Preparation of the Chloroacetate Solution: In a reaction vessel, dissolve 85 g of chloroacetic acid in 200 g of deionized water. [5]2. Neutralization: Carefully add a concentrated solution of sodium hydroxide to the chloroacetic acid solution while stirring and cooling the vessel in an ice bath. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature below 20°C. Continue adding NaOH until the pH of the solution is around 11.

-

Addition of Diamine: To the neutralized chloroacetate solution, add 26 g of 1,2-diaminocyclohexane. [5]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and maintain it for the specified duration (e.g., 7 hours) with constant stirring. [6]5. Precipitation of CDTA: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. The CDTA will start to precipitate as the pH drops. Continue adding HCl until the pH reaches approximately 2. [5]6. Isolation and Purification: Filter the precipitated white solid using a Büchner funnel. Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified CDTA in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The final product should be a white crystalline powder. [4] Safety Precautions:

-

Chloroacetic acid is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes. The neutralization reaction is highly exothermic and requires careful temperature control.

-

Concentrated hydrochloric acid is corrosive and gives off noxious fumes. Handle it in a fume hood with appropriate PPE.

-

Always add acid to water, not the other way around, to avoid splashing.

Characterization of the Final Product

The identity and purity of the synthesized CDTA can be confirmed using various analytical techniques:

-

Melting Point: Pure CDTA has a reported melting point in the range of 213-216 °C. [4]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H and C=O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Elemental Analysis: The elemental composition (C, H, N) should match the theoretical values for C₁₄H₂₂N₂O₈.

Conclusion

The synthesis of this compound via the carboxymethylation of 1,2-diaminocyclohexane is a well-established and reliable method. By carefully controlling the reaction parameters, particularly the molar ratio of reactants, temperature, and pH, high yields of pure CDTA can be obtained. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important chelating agent in their work. The self-validating nature of the protocol, with clear endpoints and characterization methods, ensures the trustworthiness of the final product.

References

-

Convenient synthesis of multifunctional EDTA-based chiral metal chelates substituted with an S-mesylcysteine. PubMed. Available at: [Link]

-

Janusz Ryczkowski. EDTA synthesis and selected applications. ResearchGate. Available at: [Link]

-

Synthesis and study of this compound. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation. SciSpace. Available at: [Link]

-

EDTA and EGTA chelating agents. Interchim. Available at: [Link]

-

This compound, 95%. Otto Chemie Pvt. Ltd.. Available at: [Link]

Sources

1,2-Cyclohexylenedinitrilotetraacetic acid molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)

Introduction

This compound, commonly abbreviated as CDTA, is a powerful aminopolycarboxylic acid and a formidable chelating agent. Structurally, it is an analogue of the well-known ethylenediaminetetraacetic acid (EDTA), but with a cyclohexane ring backbone that imparts enhanced lipophilicity and pre-organizational rigidity.[1] This structural modification results in the formation of exceptionally stable complexes with a wide range of metal ions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of CDTA's core properties, beginning with its precise molecular weight, is fundamental to its effective application. This guide provides a detailed examination of CDTA's physicochemical characteristics, its mechanism of action, synthesis, and its critical roles in scientific research and pharmaceutical development.

Section 1: Core Physicochemical Properties of CDTA

The foundational characteristics of a compound dictate its behavior in experimental and biological systems. The molecular weight of CDTA is a critical parameter for all stoichiometric calculations, from preparing standard solutions to interpreting analytical data.

| Property | Value | Source(s) |

| Molecular Weight | 346.33 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₂₂N₂O₈ | [1][2][4] |

| CAS Number | 482-54-2 | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 213-216 °C | [4][5][6] |

| Solubility | Slightly soluble in water; Soluble in DMSO with heating | [1][6] |

| Storage | Room temperature, sealed in a dry environment away from moisture | [1][3] |

Note: Minor variations in molecular weight (e.g., 346.34) may be cited depending on the source and isotopic considerations.[4][7]

Section 2: The Chemistry of Chelation: Mechanism and Stability

The primary function of CDTA is its ability to form stable, water-soluble complexes with metal ions, effectively sequestering them and modulating their reactivity.[8] This process, known as chelation, is derived from the Greek word 'chele,' meaning claw, which aptly describes how the CDTA molecule envelops a central metal ion.

The CDTA molecule possesses six potential binding sites—two nitrogen atoms and four carboxylate groups—making it a hexadentate ligand. This multi-point attachment results in the formation of highly stable, five-membered chelate rings with the metal ion, a phenomenon known as the "chelate effect." The cyclohexane backbone restricts the conformational flexibility of the molecule, pre-organizing the donor atoms for metal binding, which contributes to the formation of more stable complexes compared to its linear analogue, EDTA.[1]

The stability of these metal-ligand complexes is quantified by the stability constant (log K). A higher log K value signifies a stronger affinity between the chelating agent and the metal ion, resulting in a more stable complex.[9] This value is critical for predicting which metal ion will be preferentially chelated in a multi-ion system; the metal forming the most stable complex will be sequestered first.[9]

Caption: Chelation of a metal ion by the hexadentate ligand CDTA.

Section 3: Synthesis and Purification Workflow

The synthesis of CDTA is a critical process for ensuring high-purity material for research and development. A common laboratory and industrial method involves the carboxymethylation of 1,2-cyclohexanediamine.

Experimental Protocol: Synthesis of CDTA

A study on the synthesis of CDTA optimized the reaction conditions for improved yield.[10] The process generally follows these steps:

-

Reactant Preparation: 1,2-cyclohexanediamine and chloroacetic acid are used as the primary reactants. The molar ratio of these reagents is a critical parameter influencing the final yield.[10]

-

Reaction: The reaction is typically carried out in an aqueous alkaline solution. Sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction and to maintain an optimal pH for the carboxymethylation.

-

Parameter Optimization: Key reaction conditions that are optimized include temperature and reaction time. An optimal temperature of 50°C and a reaction time of 7 hours have been reported to produce good yields.[10]

-

Precipitation & Isolation: After the reaction is complete, the solution is acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate groups, causing the free acid form of CDTA, which has low water solubility, to precipitate out of the solution.[5]

-

Purification: The crude CDTA is filtered and can be further purified by boiling with distilled water to remove residual HCl.[5] An alternative is to dissolve the product in an aqueous NaOH solution to form the disodium salt, followed by re-precipitation with HCl to yield a purer product.[5] The final product is then dried in a vacuum.

Caption: Simplified workflow for the synthesis and purification of CDTA.

Section 4: Analytical Methodologies for Quantification

Accurate quantification of CDTA in various matrices, particularly in biological samples, is essential for pharmacokinetic and toxicological studies in drug development. While specific protocols for CDTA are proprietary or application-dependent, general analytical strategies for complex molecules are applicable.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[11] A "bottom-up" approach can be employed where the sample is processed and CDTA is detected based on its unique mass-to-charge ratio and fragmentation pattern. This method offers high sensitivity and specificity.[11]

-

Ligand-Binding Assays (LBAs): Assays like ELISA could theoretically be developed if specific antibodies to CDTA-metal complexes were generated.[12] However, this is less common for small molecules like CDTA compared to large biomolecules.

-

Real-Time PCR (for indirect measurement): In cellular studies, the effect of CDTA on gene expression can be quantified using real-time PCR.[13] This provides an indirect measure of its biological activity rather than its direct concentration.

The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific research question being addressed.[12]

Section 5: Applications in Research and Drug Development

The robust chelating properties of CDTA make it an invaluable tool in various scientific and industrial fields, including drug development.[14][15][16]

-

Heavy Metal Chelation Therapy: CDTA has been investigated for its ability to remove toxic heavy metals from biological systems. For instance, it has shown efficacy in reducing manganese ion concentrations in brain and liver tissues in animal models, suggesting a potential role in treating manganese-induced neurotoxicity.[1] Its use in environmental science for sequestering toxic metals like lead and cadmium from contaminated soil and water is also well-documented.[4][17][18]

-

Enzyme Inhibition and Study: In biochemistry and molecular biology, CDTA is used to remove essential metal ion cofactors from metalloenzymes, thereby inhibiting their activity.[18] This allows researchers to probe the function of these metal ions in biological pathways.

-

Drug Formulation and Stability: In pharmaceutical formulations, trace metal ions can catalyze degradation pathways, reducing the shelf-life of a drug product. CDTA can be used as an excipient to chelate these metal ions, thereby enhancing the stability of the final product.

-

Synthesis Intermediate: The reactive functional groups on the CDTA molecule make it a useful building block for synthesizing more complex molecules with tailored properties for specific applications in materials science and drug delivery.[8]

-

Biomarker and Diagnostic Tool Development: The development of tools to aid drug discovery is a critical part of the pharmaceutical industry.[19][20] Stable CDTA-metal complexes can be functionalized and used in the development of contrast agents for medical imaging or as components of diagnostic assays.

Conclusion

This compound is a high-avidity chelating agent whose utility is firmly grounded in its fundamental physicochemical properties. Its molecular weight of 346.33 g/mol and its unique stereochemistry, conferred by the cyclohexane ring, enable the formation of exceptionally stable metal complexes. This characteristic is leveraged across a spectrum of scientific disciplines, from environmental remediation to the intricate challenges of drug development. For the researcher and scientist, a thorough grasp of CDTA's molecular characteristics, chelation chemistry, and analytical quantification methods is paramount for harnessing its full potential to innovate and advance scientific discovery.

References

-

Title: Synthesis and study of this compound Source: ResearchGate URL: [Link]

-

Title: CDTA | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: 1,2-Cyclohexylenediaminetetraacetic acid Source: ChemBK URL: [Link]

-

Title: CDTA (MONOHYDRATE) 99% AR Source: Biofine Chemical URL: [Link]

-

Title: The Chemistry of Chelation: How CDTA Enhances Industrial Processes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: CDTA is a powerful chelating agent. Source: a-chelator.com URL: [Link]

-

Title: Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface Source: PubMed URL: [Link]

-

Title: Normalized activity comparison between native CDTa and seven different... Source: ResearchGate URL: [Link]

-

Title: Comparative dynamic transcriptome analysis (cDTA) reveals mutual feedback between mRNA synthesis and degradation Source: PubMed Central - NIH URL: [Link]

-

Title: Chemical structure of trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA) Source: ResearchGate URL: [Link]

-

Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices Source: MDPI URL: [Link]

-

Title: (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices Source: ResearchGate URL: [Link]

-

Title: General Concepts of the Chemistry of Chelation Source: the Chem Connections Homepage URL: [Link]

-

Title: A method for the absolute quantification of cDNA using real-time PCR Source: PubMed URL: [Link]

-

Title: Chelating capacity and stability Source: Green-Mountain Chem URL: [Link]

-

Title: this compound, 95% Source: Otto Chemie Pvt. Ltd. URL: [Link]

-

Title: this compound - CAS - 482-54-2 Source: Axios Research URL: [Link]

-

Title: Applications in drug development Source: European Pharmaceutical Review URL: [Link]

-

Title: Drug development – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Has FDA's Drug Development Tools Qualification Program Improved Drug Development? Source: PubMed Central - NIH URL: [Link]

-

Title: Phases of Clinical Research in Drug Development Source: Biostatistics.ca URL: [Link]

-

Title: Novel Tools for Modern Drug Development: A US Perspective. Source: Scendea URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 482-54-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 13291-61-7 [m.chemicalbook.com]

- 5. This compound | 13291-61-7 [chemicalbook.com]

- 6. CDTA (MONOHYDRATE) 99% AR - Biofine Chemical | Supplier of Chemicals [biofinechemical.com]

- 7. Manufacturers of this compound, 95%, CAS 482-54-2, C 1566, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. nbinno.com [nbinno.com]

- 9. chemistry.beloit.edu [chemistry.beloit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A method for the absolute quantification of cDNA using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. biostatistics.ca [biostatistics.ca]

- 17. CDTA | 482-54-2 [chemicalbook.com]

- 18. CDTA is a powerful chelating agent. [thinkdochemicals.com]

- 19. Has FDA’s Drug Development Tools Qualification Program Improved Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Tools for Modern Drug Development: A US Perspective. — Scendea [scendea.com]

1,2-Cyclohexylenedinitrilotetraacetic acid solubility in water

An In-Depth Technical Guide to the Aqueous Solubility of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aqueous solubility of this compound (CDTA), a critical parameter for its application in research, analytical chemistry, and pharmaceutical development. We will delve into the physicochemical properties of CDTA, the factors governing its dissolution in water, standardized methodologies for its experimental determination, and the practical implications for laboratory work.

Introduction: The Significance of CDTA and Its Solubility

This compound, also known as CDTA, is a powerful aminopolycarboxylic acid and chelating agent. Structurally similar to the more common EDTA but with a cyclohexane backbone, CDTA forms highly stable complexes with a wide range of metal ions.[1] This property makes it invaluable in various scientific domains, from acting as a titrant in analytical chemistry to its use in chelation therapy and as a component in drug formulations.[2][3]

The efficacy of CDTA in these applications is fundamentally linked to its water solubility. For instance, in drug development, poor aqueous solubility is a major obstacle to achieving optimal drug delivery and absorption, potentially leading to reduced efficacy.[4] Understanding and controlling the solubility of CDTA is therefore paramount for formulating stable, effective solutions and for designing robust experimental and manufacturing processes.

Physicochemical Profile of CDTA

A foundational understanding of CDTA's physical and chemical properties is essential before exploring its solubility characteristics. These properties dictate its behavior in different solvent systems and conditions.

| Property | Value | Source(s) |

| Synonyms | CDTA, (1,2-Cyclohexylenedinitrilo)tetraacetic acid, Complexon IV | [5] |

| Molecular Formula | C₁₄H₂₂N₂O₈ | [6][7] |

| Molecular Weight | 346.33 g/mol (Anhydrous Basis) | [2][6] |

| Physical Form | White to off-white crystalline powder | [8][9][10] |

| Melting Point | 213-216 °C | [6][11] |

| pKa | 1.78 (Predicted) | [6][11] |

| Storage | Sealed in a dry place at room temperature | [6] |

Aqueous Solubility of CDTA: A Multifaceted Analysis

The solubility of CDTA in water is not a single, fixed value but is highly dependent on the specific conditions of the aqueous medium. Literature and supplier data present what may seem to be conflicting information, which can be reconciled by understanding the chemistry of the molecule.

Quantitative and Qualitative Solubility Data

| Description | Value / Condition | Source(s) |

| Quantitative (Predicted) | 425.4 g/L at 25°C | [6][11] |

| Qualitative (Acid Form) | "Slightly soluble in water", "Partially soluble in cold water" | [2][3][9][12] |

| Qualitative (Salt Form) | "Soluble in 1N sodium hydroxide and alkali solutions" | [2][3][9] |

| Organic Solvents | "Insoluble in most common organic solvents" | [2][3][9] |

The high predicted solubility value (425.4 g/L) likely represents the maximum possible solubility under ideal conditions or refers to the highly soluble deprotonated (salt) form. In practice, the free acid form of CDTA exhibits low intrinsic solubility in neutral water.[2][3][9][12] The key to solubilizing CDTA is through pH manipulation.

The Critical Role of pH

CDTA is a tetraprotic acid, meaning it has four acidic protons on its carboxyl groups that can be donated. The degree of ionization is directly controlled by the pH of the solution.

-

At Low pH (Acidic Conditions): The carboxyl groups are fully protonated (-COOH). In this non-ionized state, the molecule is less polar, leading to stronger intermolecular forces in the crystal lattice and consequently, low water solubility .

-

At High pH (Alkaline Conditions): As the pH increases, the carboxyl groups deprotonate to form carboxylate anions (-COO⁻). This process transforms CDTA into its salt form (e.g., disodium CDTA). This ionized form is significantly more polar and can readily form favorable interactions with water molecules, resulting in high water solubility .[2][3][9]

This relationship is the single most important factor for researchers to understand when preparing aqueous solutions of CDTA.

Caption: pH-dependent equilibrium of CDTA and its impact on water solubility.

Other Influencing Factors

While pH is dominant, other factors also modulate CDTA's solubility:

-

Temperature: For most solid solutes like CDTA, solubility in water increases as the temperature rises.[13][14] This is because the dissolution process is typically endothermic, and increased thermal energy helps overcome the lattice energy of the solid and promotes mixing.[4]

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, allowing the solution to reach its saturation point more quickly. However, it does not change the thermodynamic solubility limit itself.[4][14]

-

Purity & Crystalline Form: The presence of impurities or different polymorphic (crystalline) forms can alter the solubility of a compound. Amorphous forms are generally more soluble than their stable crystalline counterparts.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining the thermodynamic solubility of a compound.[15] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached equilibrium saturation.

Required Materials and Equipment

-

This compound (CDTA) powder

-

Purified water (Type I or equivalent)

-

Buffer solutions (e.g., phosphate, borate) at desired pH values

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Media: Prepare aqueous buffer solutions at the target pH values (e.g., pH 4.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Addition of Solute: Add an excess amount of CDTA powder to a known volume of the prepared media in a flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached. A visual excess is required.

-

Equilibration: Seal the flasks securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., the buffer solution used). Analyze the concentration of dissolved CDTA using a validated analytical method such as HPLC-UV. A standard calibration curve prepared with known concentrations of CDTA is required for accurate quantification.[16]

Caption: Standard workflow for the shake-flask solubility determination method.

Practical Implications in Research and Development

-

Formulation Science: For parenteral (injectable) drug products, CDTA must be fully dissolved. This is almost always achieved by forming a salt through the addition of a base like sodium hydroxide to raise the pH. This guide's data informs the amount of alkalizing agent needed.

-

Analytical Chemistry: When using CDTA as a titrant, it is prepared as a standard solution of its disodium salt to ensure complete dissolution and stability.[17] The insolubility of the acid form in neutral water makes direct preparation impossible.

-

Drug Discovery: High-throughput solubility assays, often based on kinetic solubility principles, are used in early discovery to quickly screen compounds.[16] While less precise than the shake-flask method, they provide essential data for prioritizing candidates.[15]

Conclusion

The aqueous solubility of this compound is a nuanced property critically dependent on pH. While the free acid form exhibits limited solubility in neutral water, its deprotonated salt forms are highly soluble in alkaline solutions. For scientists and researchers, a thorough understanding of this pH-dependent behavior, coupled with robust experimental methods like the shake-flask technique, is essential for the successful application of CDTA in any field. This knowledge empowers the rational design of formulations, the accuracy of analytical procedures, and the overall integrity of scientific research involving this potent chelating agent.

References

-

Core & Main. (2020, January 2). SAFETY DATA SHEET - CDTA SOLUTION, 30ML SCDB. Retrieved from [Link]

-

CD Formulation. (n.d.). (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent. Retrieved from [Link]

-

CoreandMain.com. (2023, January 26). SAFETY DATA SHEET - CDTA SOLUTION, 30ML SCDB. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: CDTA disodium salt solution. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). CDTA monohydrate, Hi-AR™/ACS. Retrieved from [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Department of Homeland Security. (n.d.). Experimental Determination of Chemical Solubility in Water Technical Notes. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Solubility Products in Water at 20 °C of 32 Metallic Carboxylates. Retrieved from [Link]

-

Biofine Chemical. (n.d.). CDTA (MONOHYDRATE) 99% AR. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1,2-Cyclohexylenedinitrilo)tetraacetic Acid, Reagent - CD Formulation [formulationbio.com]

- 3. TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE | 125572-95-4 [chemicalbook.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | C14H22N2O8 | CID 10213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 13291-61-7 [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 13291-61-7 [chemicalbook.com]

- 9. CDTA monohydrate, Hi-AR™/ACS [himedialabs.com]

- 10. CDTA (MONOHYDRATE) 99% AR - Biofine Chemical | Supplier of Chemicals [biofinechemical.com]

- 11. 13291-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. carlroth.com:443 [carlroth.com:443]

1,2-Cyclohexylenedinitrilotetraacetic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)

Foreword: The Critical Role of Chelation Integrity in Scientific Research

This compound, commonly known as CDTA, is a powerful aminopolycarboxylic acid and a formidable chelating agent, indispensable in numerous scientific and industrial applications.[1][2] From environmental remediation and analytical chemistry to advanced applications in drug development and molecular biology, its efficacy is predicated on its ability to form stable, soluble complexes with metal ions.[1][2][3] The integrity of CDTA is not merely a matter of reagent purity but the bedrock upon which the validity of experimental outcomes rests. An improperly stored or degraded chelator can lead to inconsistent results, compromised product efficacy, and significant financial and temporal losses.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for understanding and managing the stability and storage of CDTA. Moving beyond simple procedural lists, we will delve into the causality behind best practices, ensuring that every protocol is a self-validating system grounded in chemical principles.

The Molecular Basis of CDTA's Chelating Power and Inherent Vulnerabilities

CDTA's function is dictated by its molecular structure: a cyclohexane ring providing a rigid backbone for four N-linked acetate arms.[3] This pre-organized, tetradentate structure allows it to "claw" onto a metal ion, forming multiple coordination bonds that result in an exceptionally stable metal-ligand complex.[1][4] However, the very functional groups that grant this power—the nitrogen and carboxyl groups—are also its primary points of vulnerability to degradation.

| Property | Value | Source |

| Synonyms | CDTA, CyDTA, trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | [5][6] |

| Molecular Formula | C₁₄H₂₂N₂O₈ | [5][6] |

| Molecular Weight | 346.34 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 213-216 °C (decomposes) | [5][6] |

| General Stability | Stable under recommended conditions | [5][6][7] |

Understanding the factors that can compromise these functional groups is the first step toward ensuring the long-term viability of your CDTA stocks.

Key Factors Governing the Stability of CDTA

The chemical stability of any reagent is a function of its environment.[8] For CDTA, the primary variables that must be rigorously controlled are temperature, pH, light, and chemical compatibility. Neglecting any one of these can initiate a cascade of degradation.

Caption: Key environmental factors influencing the degradation and stability of CDTA.

Temperature: The Accelerator of Decay

Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of chemical degradation.[8] For CDTA, this can manifest as decarboxylation or other breakdown processes.

-

Solid CDTA: Must be stored in a cool, dry place.[9][10] Room temperature is generally acceptable, but avoiding locations with significant temperature fluctuations, such as near heating vents or in direct sunlight, is critical.

-

CDTA Solutions: For long-term storage, freezing is recommended. Aqueous solutions are susceptible to microbial growth at room temperature, and even refrigeration may not be sufficient to halt slow degradation over many months. A study suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[3]

pH: The Modulator of Chelation

The pH of a CDTA solution is arguably the most critical factor influencing its chelating ability. The stability of the metal-CDTA complex is highly pH-dependent.[11][12]

-

Acidic Conditions (Low pH): In highly acidic solutions, the carboxylate groups of CDTA become protonated. This neutralizes their negative charge, drastically reducing their ability to coordinate with positive metal ions and thereby lowering the stability of the chelate.[11]

-

Alkaline Conditions (High pH): While CDTA itself is stable at high pH, its effectiveness for certain metals can decrease. At high pH levels, many metal ions (like iron) will precipitate out of solution as insoluble hydroxides, competing with the chelation reaction.[11]

Therefore, the optimal pH for a CDTA solution depends entirely on the specific metal ion being chelated and its hydrolysis constants. The solution must be buffered appropriately for the intended application.

Light and Oxidation: The Silent Degraders

-

Light Exposure: While not as acutely sensitive as some biological molecules, prolonged exposure to UV light can contribute to the degradation of many organic compounds.[8] As a best practice, both solid CDTA and its solutions should be stored in opaque or amber containers to minimize photodegradation.

-

Chemical Incompatibility: CDTA is incompatible with strong oxidizing agents.[5][6][9] These chemicals can forcibly remove electrons from the CDTA molecule, leading to its decomposition and a complete loss of function. It is imperative to store CDTA away from substances like peroxides, chromic acid, and permanganates.[13]

Comprehensive Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the long-term stability and performance of CDTA.

Storage Condition Summary

| Form | Condition | Rationale | Recommended Practice |

| Solid | Temperature | Prevents thermal degradation. | Store in a cool, dry, well-ventilated place.[9][10][14] |

| Atmosphere | CDTA is hygroscopic; moisture absorption can lead to caking and hydrolysis. | Store in a tightly sealed container to protect from moisture.[5][14] | |

| Incompatibilities | Strong oxidizing agents will degrade CDTA. | Segregate from strong oxidizers.[5][6][9] | |

| Aqueous Solution | Temperature | Minimizes thermal/microbial degradation for long-term viability. | Store at 4°C for short-term use; -20°C for up to 1 month, or -80°C for up to 6 months.[3][15] |

| Light | Prevents potential photodegradation. | Use amber or opaque containers.[8] | |

| Container | Prevents leaching of metal ions that would be chelated by the CDTA solution. | Use high-quality, metal-free plastic or borosilicate glass. | |

| pH | Maintains the optimal protonation state for chelation. | Buffer solutions to a pH appropriate for the target metal ion. |

Protocol: Preparation of a 0.05 M Standardized CDTA Solution

This protocol outlines the preparation of a standard CDTA solution, a common requirement in analytical and research settings. The causality behind using the disodium salt is its significantly higher aqueous solubility compared to the free acid form.

Materials:

-

This compound (CDTA) or its disodium salt

-

Sodium Hydroxide (NaOH), pellets or concentrated solution

-

High-purity, deionized water

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1000 mL)

-

Calibrated pH meter

Methodology:

-

Calculate Mass: For a 1000 mL solution of 0.05 M CDTA (MW: 346.34 g/mol ), calculate the required mass: 0.05 mol/L * 1 L * 346.34 g/mol = 17.317 g.

-

Weighing: Accurately weigh the calculated amount of CDTA powder onto weighing paper using an analytical balance.

-

Initial Dissolution: Add approximately 800 mL of deionized water to a beaker.

-

Solubilization (Critical Step): CDTA free acid has very low water solubility. Slowly add NaOH while stirring to raise the pH. The carboxyl groups will deprotonate, forming the highly soluble sodium salt. Add the weighed CDTA powder to the stirring solution. Continue to add NaOH dropwise until all the CDTA has dissolved completely.

-

Expert Insight: This step is crucial. Attempting to dissolve the free acid without pH adjustment will be unsuccessful. If starting with the disodium salt, less (or no) NaOH will be required.

-

-

pH Adjustment: Once dissolved, use a calibrated pH meter to adjust the solution to the desired final pH (often near neutral, ~pH 7-8, for a general stock solution) using dilute NaOH or HCl.

-

Final Volume: Quantitatively transfer the dissolved solution to a 1000 mL volumetric flask. Rinse the beaker several times with deionized water, adding the rinsate to the flask. Carefully add deionized water to the calibration mark.

-

Homogenization & Storage: Stopper the flask and invert it multiple times to ensure a homogenous solution. Transfer to a clearly labeled, airtight, and light-protected storage bottle. Store according to the temperature guidelines in the table above.

Quality Control Workflow: A Self-Validating System

Storing a reagent correctly is only half the battle; verifying its integrity over time is essential for trustworthy science. This workflow ensures that your CDTA solution maintains its effective concentration.

Sources

- 1. CDTA is a powerful chelating agent. [thinkdochemicals.com]

- 2. CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions [thinkdochemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. aecochemical.com [aecochemical.com]

- 6. This compound | 13291-61-7 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. media.coreandmain.com [media.coreandmain.com]

- 11. wellyoutech.com [wellyoutech.com]

- 12. The effect of temperature and pH variations on the surface tension of EDTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.beloit.edu [chemistry.beloit.edu]

- 14. echemi.com [echemi.com]

- 15. abmole.com [abmole.com]

An In-Depth Technical Guide to 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction